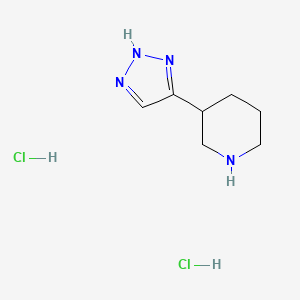

3-(2H-Triazol-4-yl)piperidine;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(2H-Triazol-4-yl)piperidine;dihydrochloride” is a chemical compound with the CAS Number: 1609409-13-3 . It has a molecular weight of 225.12 and its IUPAC name is 3-(4H-1,2,4-triazol-3-yl)piperidine dihydrochloride .

Molecular Structure Analysis

The InChI code for “3-(2H-Triazol-4-yl)piperidine;dihydrochloride” is 1S/C7H12N4.2ClH/c1-2-6(4-8-3-1)7-9-5-10-11-7;;/h5-6,8H,1-4H2,(H,9,10,11);2*1H . This indicates that the compound contains a piperidine ring attached to a triazole ring, and it is a dihydrochloride salt .Physical And Chemical Properties Analysis

“3-(2H-Triazol-4-yl)piperidine;dihydrochloride” is a solid at room temperature . More specific physical and chemical properties would be best obtained from a Material Safety Data Sheet (MSDS) or similar documentation .Applications De Recherche Scientifique

Medicinal Chemistry: Sirtuin Inhibition

3-(1H-1,2,3-triazol-4-yl)piperidine dihydrochloride: has been identified as a selective SIRT3 inhibitor . Sirtuins are a family of proteins that play a crucial role in cellular regulation and are implicated in aging, stress resistance, and metabolism. The compound’s ability to selectively inhibit SIRT3 over SIRT1 and SIRT2 makes it a valuable tool for studying the biological functions of these enzymes and potentially developing new therapeutic agents targeting age-related diseases.

Cancer Research: Antiproliferative Effects

Triazole derivatives, including the subject compound, have shown effective cytotoxic activity against various cancer cell lines . This property is particularly useful in the development of new anticancer drugs, where the compound’s ability to induce apoptosis in cancer cells can be harnessed.

Chemical Synthesis: Click Chemistry

The triazole ring present in the compound is a product of click chemistry , a class of biocompatible chemical reactions that are rapid, reliable, and specific . This makes the compound an important intermediate in the synthesis of more complex molecules for various chemical applications.

Material Science: Stability and Reactivity

In materials science, the stability and reactivity of triazole compounds make them suitable for creating new materials with specific properties. The compound’s robustness under various conditions can be leveraged in designing materials that require long-term stability .

Pharmacology: Drug Discovery

The compound’s interaction with sirtuins suggests its potential in drug discovery, particularly in identifying new molecules that can modulate enzyme activity for therapeutic benefits .

Biology: Enzyme Activity Modulation

In biological research, the compound’s inhibitory effects on sirtuins can be used to study the regulation of enzyme activity and its implications in cellular processes .

Environmental Science: Hazard Assessment

While not directly an application, understanding the compound’s safety profile, including its hazard statements and precautionary measures, is crucial in assessing its environmental impact and handling in research settings .

Safety And Hazards

Orientations Futures

While specific future directions for “3-(2H-Triazol-4-yl)piperidine;dihydrochloride” were not found in the search results, triazole compounds in general have shown promise in a variety of therapeutic areas . They are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular . This suggests potential future research directions in these areas for “3-(2H-Triazol-4-yl)piperidine;dihydrochloride”.

Propriétés

IUPAC Name |

3-(2H-triazol-4-yl)piperidine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4.2ClH/c1-2-6(4-8-3-1)7-5-9-11-10-7;;/h5-6,8H,1-4H2,(H,9,10,11);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKCQTJRVIVYQEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NNN=C2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-1,2,3-triazol-4-yl)piperidine dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[1-(2-Phenylethylsulfonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2879557.png)

![7-Ethyl-1-(2-fluorophenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2879558.png)

![N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2879560.png)

![Ethyl 4-(2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2879563.png)

![2-(2,4-dichlorophenoxy)-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}acetamide](/img/structure/B2879564.png)

![1,1-Bis[bis(trimethylsilyloxy)phosphoryl]undec-10-enoxy-trimethylsilane](/img/structure/B2879565.png)

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2879568.png)

![N-benzyl-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2879569.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide](/img/structure/B2879570.png)